molecular formula C12H16O2S B13619960 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione

1-(5-Ethylthiophen-2-yl)hexane-1,3-dione

Katalognummer: B13619960
Molekulargewicht: 224.32 g/mol
InChI-Schlüssel: FWTAHRWVFMPIBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Ethylthiophen-2-yl)hexane-1,3-dione is a chemical compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol It is characterized by the presence of a thiophene ring substituted with an ethyl group and a hexane-1,3-dione moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-ethylthiophene-2-carboxylic acid with hexane-1,3-dione under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .

Analyse Chemischer Reaktionen

1-(5-Ethylthiophen-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(5-Ethylthiophen-2-yl)hexane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(5-Ethylthiophen-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to induce specific biological responses .

Vergleich Mit ähnlichen Verbindungen

1-(5-Ethylthiophen-2-yl)hexane-1,3-dione can be compared with other similar compounds, such as:

    1-(5-Methylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.

    1-(5-Propylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a propyl group instead of an ethyl group.

    1-(5-Butylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H16O2S

Molekulargewicht

224.32 g/mol

IUPAC-Name

1-(5-ethylthiophen-2-yl)hexane-1,3-dione

InChI

InChI=1S/C12H16O2S/c1-3-5-9(13)8-11(14)12-7-6-10(4-2)15-12/h6-7H,3-5,8H2,1-2H3

InChI-Schlüssel

FWTAHRWVFMPIBC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)CC(=O)C1=CC=C(S1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.